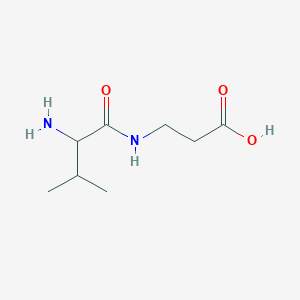
3-(2-Amino-3-methylbutanamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-VAL-BETA-ALA-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of its amino group. Subsequent amino acids are then added one by one, with each addition involving coupling, washing, and deprotection steps .
Industrial Production Methods
Industrial production of H-VAL-BETA-ALA-OH can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
H-VAL-BETA-ALA-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of H-VAL-BETA-ALA-OH include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
H-VAL-BETA-ALA-OH has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide behavior.
Biology: Investigated for its role in enzyme-substrate interactions and protein folding studies.
Medicine: Explored for its potential therapeutic applications, including as a component of drug delivery systems and as a bioactive peptide in various treatments.
Industry: Utilized in the development of novel materials and as a component in cosmetic formulations
Mecanismo De Acción
The mechanism of action of H-VAL-BETA-ALA-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to H-VAL-BETA-ALA-OH include other dipeptides and small peptides, such as:
H-VAL-ALA-OH: A dipeptide composed of valine and alanine.
H-ALA-BETA-ALA-OH: A dipeptide composed of alanine and beta-alanine.
Uniqueness
H-VAL-BETA-ALA-OH is unique due to its specific combination of valine and beta-alanine, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H16N2O3 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
3-[(2-amino-3-methylbutanoyl)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)7(9)8(13)10-4-3-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12) |
Clave InChI |
OIDHLYXOLSBIDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NCCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


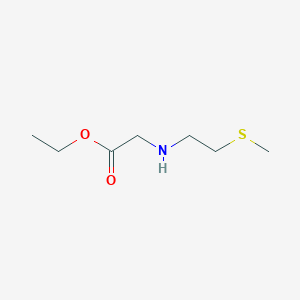
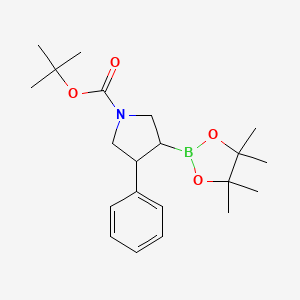
![1-[2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13510342.png)
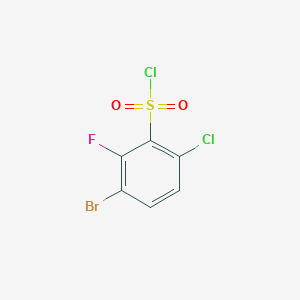
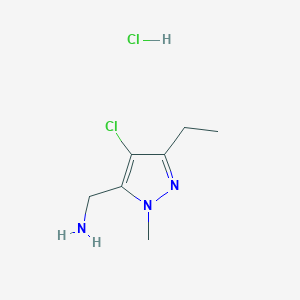
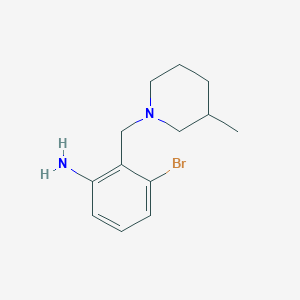
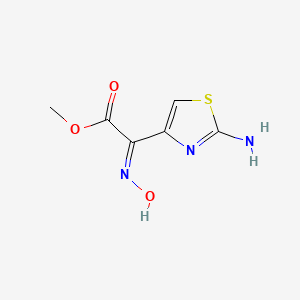
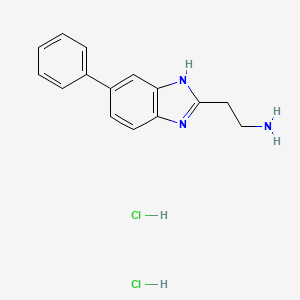
![3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate](/img/structure/B13510372.png)
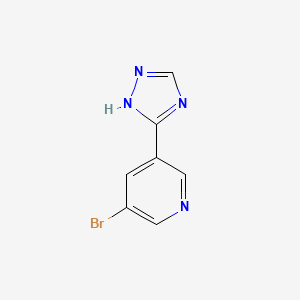
![1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13510386.png)
![7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2h,3h-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13510388.png)
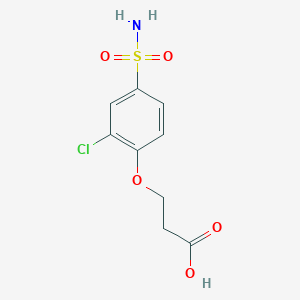
![Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13510396.png)
